Product packaging for 3,4-Diethoxy-2-fluoroaniline(Cat. No.:CAS No. 95825-88-0)

3,4-Diethoxy-2-fluoroaniline

Cat. No.: B1282745
CAS No.: 95825-88-0
M. Wt: 199.22 g/mol
InChI Key: UPCYUUBWAKJWEC-UHFFFAOYSA-N
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Description

3,4-Diethoxy-2-fluoroaniline is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO2 B1282745 3,4-Diethoxy-2-fluoroaniline CAS No. 95825-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxy-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYUUBWAKJWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541283
Record name 3,4-Diethoxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95825-88-0
Record name 3,4-Diethoxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Diethoxy 2 Fluoroaniline and Its Analogs

Strategizing Regioselective Functionalization of Substituted Anilines

The regioselective functionalization of substituted anilines is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse applications. acs.org Traditional methods often involve protection/deprotection sequences, but contemporary approaches aim for more efficient, protecting-group-free routes by leveraging the inherent reactivity differences of functional groups. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction and Displacement

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. masterorganicchemistry.com This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org In the context of synthesizing fluorinated anilines, SNAr can be employed to displace a leaving group, such as a nitro or chloro group, with a fluoride (B91410) ion. The rate of reaction is often enhanced by the presence of strong electron-withdrawing groups which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com

Interestingly, fluorine itself can act as a leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which activates the ring towards nucleophilic attack. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com This allows for the displacement of a fluorine atom by other nucleophiles, including amines, to form aniline (B41778) derivatives. chemistrysteps.com

The following table summarizes the reactivity of different halogens as leaving groups in SNAr reactions:

HalogenReactivity
FFastest
Cl
Br
ISlowest
This table illustrates the general trend of leaving group ability in SNAr reactions, with fluorine being the most reactive. masterorganicchemistry.com

Diazotization and Coupling Reactions in Fluorinated Aniline Synthesis

Diazotization of an aromatic amine, followed by a coupling reaction, is a classic and versatile strategy for introducing a variety of functional groups, including fluorine. numberanalytics.comwikipedia.org The process begins with the conversion of a primary aromatic amine to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. numberanalytics.comsciencemadness.org

The Balz-Schiemann reaction is a well-known method that utilizes this approach for the synthesis of aryl fluorides. wikipedia.orgnumberanalytics.comnumberanalytics.com In this reaction, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. wikipedia.orgjk-sci.com Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−) to improve yields, as well as in situ generation of the diazonium salt without isolation. wikipedia.orgresearchgate.net One-pot procedures using organic base-HF agents have also been developed to avoid the isolation of potentially hazardous diazonium salts. sci-hub.segoogle.com A proof-of-concept study has demonstrated the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) via a photochemically induced fluorodediazoniation in a continuous flow mode. acs.org

The Sandmeyer reaction offers a complementary method for functionalizing diazonium salts. wikipedia.org While traditionally used to introduce chloro, bromo, and cyano groups using copper(I) salts, it can be adapted for other transformations. wikipedia.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org Recent advancements have expanded the scope of Sandmeyer-type reactions to include the synthesis of sulfonyl chlorides from anilines using DABSO as an SO2 surrogate. acs.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., N-Arylation, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N and C-C bonds, offering mild and efficient routes to functionalized anilines.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of aryl amines from aryl halides or triflates and an amine in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org This reaction has seen significant development, with various generations of phosphine (B1218219) ligands being developed to expand the substrate scope and improve reaction conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPF has allowed for the efficient coupling of primary amines. wikipedia.org The reaction is also applicable to the synthesis of fluorinated anilines. nih.govnih.gov The mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle. wikipedia.org

The Sonogashira coupling , another palladium-catalyzed reaction, is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. While not directly forming the aniline moiety, it can be a key step in the synthesis of complex aniline analogs by introducing an alkynyl substituent which can be further functionalized. Research has shown its application in the synthesis of complex structures like tetrasubstituted [2.2]-paracyclophane cores. nih.gov

Multicomponent Reaction Pathways for Diethoxy- and Fluoroaniline (B8554772) Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgacs.org

Exploration of Strecker-type Reactions and Related Transformations

The Strecker synthesis , first reported in 1850, is a classic MCR for the preparation of α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. organic-chemistry.orgmasterorganicchemistry.comjk-sci.comchemeurope.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com While the direct application to 3,4-diethoxy-2-fluoroaniline synthesis is not straightforward, the principles of the Strecker reaction, involving the formation of an imine or iminium ion followed by nucleophilic addition, are relevant to the broader synthesis of substituted anilines. nih.gov

Variations of the Strecker reaction and related transformations can be envisioned for the construction of aniline derivatives. For instance, a three-component reaction of an aldehyde, an amine, and a suitable carbon nucleophile can lead to the formation of α-branched amines. acs.org

Catalytic Approaches in Multicomponent Synthesis

The use of catalysts in multicomponent reactions can significantly enhance their efficiency, selectivity, and scope. nih.gov Both metal and organocatalysts have been employed in the synthesis of aniline derivatives.

For example, a metal- and additive-free method for the synthesis of meta-substituted anilines has been reported based on the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and primary/secondary amines. rsc.org Another green, one-step MCR involves the reaction of a nonenolizable aldehyde, a cyclohexenone derivative, and a primary or secondary amine to afford N-substituted anilines. acs.org Nickel-catalyzed multicomponent coupling reactions have also been developed to produce structurally diverse allylic amines from simple alkenes, aldehydes, and amides. nih.gov

Organocatalytic approaches have also proven effective. For instance, BINOL-derived phosphoric acid has been used to catalyze the multicomponent reaction of aromatic amines, aldehydes, and pyruvate (B1213749) derivatives to synthesize 1,5-dihydro-2H-pyrrol-2-ones. nih.gov

Synthesis of Isotopic Analogs (e.g., Fluorine-18 (B77423) Labeling)

The synthesis of isotopically labeled compounds is a critical aspect of modern medical imaging, particularly for Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into a bioactive molecule allows for the non-invasive in vivo tracking and quantification of physiological and pathological processes. nih.govnih.gov While direct ¹⁸F-labeling of this compound has not been extensively documented in publicly available literature, established radiofluorination methods for similar aromatic compounds can provide a blueprint for its synthesis.

The general process for producing ¹⁸F-labeled radiopharmaceuticals begins with the production of [¹⁸F]fluoride, typically through the proton bombardment of ¹⁸O-enriched water in a cyclotron. nih.gov This high-energy process yields no-carrier-added [¹⁸F]fluoride, which possesses high specific activity, a crucial factor for receptor-binding studies. nih.gov

For the radiolabeling of anilinoquinazoline (B1252766) derivatives, a class of compounds with structural similarities to this compound, nucleophilic aromatic substitution (SₙAr) is a commonly employed strategy. researchgate.net This would involve the reaction of a suitable precursor, such as a molecule with a good leaving group (e.g., nitro, trimethylammonium, or a halogen) at the 2-position of a 3,4-diethoxyaniline (B1332076) derivative, with [¹⁸F]fluoride. The reaction is typically carried out in the presence of a phase-transfer catalyst, like a Kryptofix 2.2.2/potassium carbonate complex, and at elevated temperatures to facilitate the substitution. nih.gov

Recent advancements in ¹⁸F-labeling also include transition-metal-mediated methods, which can offer milder reaction conditions and broader substrate scopes. nih.gov For instance, methods involving nickel or palladium complexes have been developed for the late-stage fluorination of aryl compounds. nih.gov These techniques could potentially be adapted for the synthesis of [¹⁸F]this compound.

The synthesis and purification of such radiotracers are often automated using synthesis modules to ensure reproducibility, high radiochemical yield, and operator safety. nih.govmdpi.com Quality control is performed using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the radiochemical purity and specific activity of the final product. mdpi.comfrontiersin.org

Table 1: Potential Precursors for ¹⁸F-Labeling of this compound

Precursor CompoundLeaving GroupLabeling Position
3,4-Diethoxy-2-nitroanilineNitro (-NO₂)2
2-Bromo-3,4-diethoxyanilineBromo (-Br)2
Trimethyl(2-amino-5,6-diethoxyphenyl)ammoniumTrimethylammonium (-N⁺(CH₃)₃)2

Novel Precursor Synthesis and Building Block Development for this compound

The efficient synthesis of complex molecules like this compound heavily relies on the availability of versatile and well-designed chemical building blocks. uschemfine.com These building blocks are simpler, pre-functionalized molecules that can be readily incorporated into a larger synthetic scheme, often leading to more efficient and higher-yielding reactions.

The development of novel precursors for this compound would likely focus on substituted aniline or benzene (B151609) rings that already contain some of the desired functionalities. For instance, starting with a commercially available di-substituted aniline, such as 3,4-diethoxyaniline, a subsequent fluorination step at the 2-position could be envisioned. Alternatively, a 2-fluoroaniline derivative could be functionalized with ethoxy groups at the 3 and 4 positions.

The concept of a "building block approach" is central to modern organic synthesis. uq.edu.au This strategy involves the creation of a library of diverse but structurally related compounds that can be used to assemble more complex target molecules. In the context of this compound and its analogs, this could involve the synthesis of a variety of substituted anilines with different functional groups at various positions. nih.govresearchgate.net

For example, a key building block could be a protected 2-fluoroaniline derivative that allows for the sequential introduction of the ethoxy groups. The use of protecting groups is a common strategy to prevent unwanted side reactions and to direct the synthesis towards the desired product.

The development of safer and more efficient building blocks is also an area of active research. For example, researchers at the University of Michigan have developed 1-aminonorbornanes as a safer alternative to anilines in drug discovery, as they are less prone to metabolic oxidation that can lead to toxicity. umich.edu While not directly related to the synthesis of this compound, this highlights the ongoing efforts to innovate in the field of chemical building blocks.

Table 2: Potential Building Blocks for the Synthesis of this compound Analogs

Building BlockKey FeaturesPotential Application
2-Fluoro-4-nitrophenolFluorine and nitro groupsSynthesis of analogs with modifications at the 3 and 4 positions
3,4-DihydroxyanilineHydroxyl groupsIntroduction of various alkoxy groups at the 3 and 4 positions
1,2-Diethoxy-3-fluorobenzenePre-formed diethoxy and fluoro functionalitiesCan be nitrated and subsequently reduced to form the aniline
N-protected 2-fluoroanilineProtected amine groupAllows for functionalization of the aromatic ring before deprotection

The synthesis of such building blocks often involves multi-step reaction sequences and requires careful optimization of reaction conditions. nih.gov The availability of a diverse set of these precursors is essential for the efficient and systematic exploration of the chemical space around this compound for various applications.

Elucidation of Reaction Mechanisms and Kinetic Profiles of 3,4 Diethoxy 2 Fluoroaniline Transformations

Mechanistic Investigations of Nucleophilic Attack and Halogen Displacement

The presence of a fluorine atom on the aromatic ring of 3,4-Diethoxy-2-fluoroaniline makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The reaction generally proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The stability of this intermediate is a key factor in determining the reaction rate.

The electron-donating ethoxy groups at the 3- and 4-positions and the amino group at the 1-position influence the electron density of the aromatic ring, which in turn affects the susceptibility of the fluorine atom to nucleophilic attack. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the specific positioning of these groups relative to the fluorine atom and the nature of the attacking nucleophile play a significant role. For instance, in related polyfluoroarenes, the regioselectivity of nucleophilic substitution is highly dependent on the reaction conditions and the nature of the nucleophile. rsc.org

Studies on similar fluorinated aromatic compounds have shown that the displacement of fluorine is often more facile than that of other halogens like chlorine, bromine, or iodine. nist.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack. The general mechanism for a halogen displacement reaction can be represented as A + BC → AC + B, where a more reactive species displaces a less reactive one. youtube.comsavemyexams.comsavemyexams.comyoutube.com In the context of SNAr, the nucleophile (A) displaces the halide (B) from the aromatic ring (C). youtube.comsavemyexams.comsavemyexams.comyoutube.com

The mechanism of bimolecular nucleophilic substitution (SN2) reactions, while more common in aliphatic systems, provides a foundational understanding of nucleophilic attack. mdpi.com In an SN2 reaction, a nucleophile attacks an sp3 hybridized carbon from the side opposite to the leaving group, proceeding through a transition state where the carbon is sp2 hybridized. mdpi.com While the mechanism for SNAr on an sp2 hybridized aromatic carbon is different, the fundamental principle of nucleophilic attack driving the displacement of a leaving group remains.

Reaction Pathway Analysis in Functional Group Interconversions (e.g., Oxidation, Reduction of Amino/Nitro Groups)

The functional groups of this compound, namely the amino group and the aromatic ring, can undergo various transformations. The precursor to this compound is often the corresponding nitro compound, 3,4-diethoxy-2-fluoronitrobenzene. The reduction of this nitro group is a key synthetic step.

The reduction of aromatic nitro compounds to anilines can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.net A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction pathway and selectivity. For example, methods have been developed for the mild reduction of nitro groups using reagents like diboron (B99234) tetra(hydroxide) (B₂(OH)₄), which is compatible with sensitive functional groups. acs.org Carbonyl iron powder has also been demonstrated as an effective reagent for nitro group reduction in aqueous media. escholarship.org The general pathway involves a series of one-electron additions and chemical steps. researchgate.net

Conversely, the amino group of this compound can be oxidized. The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the ozonation of aniline (B41778) derivatives can lead to ring cleavage. rsc.org In the presence of strong acids like trifluoromethanesulfonic acid, related nitro- and amino-substituted aromatic compounds can undergo complex rearrangements and substitutions. rsc.org

The presence of the fluorine atom and ethoxy groups can influence the reactivity of the amino group. For example, in the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines, the electronic properties and steric hindrance of the aniline substituents were found to significantly affect the reaction outcome. ntnu.no

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into the rates of chemical reactions and help to elucidate reaction mechanisms. While specific kinetic data for the synthesis and reactions of this compound are not extensively reported in the provided search results, general principles from related systems can be applied.

The rate of nucleophilic aromatic substitution is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. For instance, in the study of fluorinated n-alkyl bromides, the rates of SN2 reactions were found to be significantly affected by the solvent (protic vs. aprotic) and the nature of the nucleophile. researchgate.net

The kinetics of multicomponent reactions, which can be used to synthesize complex molecules in a single step, are often intricate. mdpi.commdpi.com For example, the Doebner quinoline (B57606) synthesis, a multicomponent reaction, has been used to synthesize precursors to active pharmaceutical ingredients. mdpi.com Kinetic analysis of such complex reaction systems, potentially aided by in situ monitoring techniques like NMR, is essential for process optimization. researchgate.net

Theoretical Modeling of Transition States and Reaction Energetics

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Theoretical modeling, often using methods like Density Functional Theory (DFT), can be used to calculate the structures and energies of reactants, products, intermediates, and transition states. nih.govnih.gov This information helps to map out the potential energy surface of a reaction and identify the most favorable reaction pathway.

For nucleophilic substitution reactions, theoretical studies can distinguish between concerted (SN2-like) and stepwise (addition-elimination) mechanisms. nih.gov For example, DFT calculations have been used to study the reaction of nucleophiles with carbonyl compounds, revealing that the pathway can be influenced by the nature of the reactants and the presence of solvent molecules. nih.gov

In the context of this compound, theoretical modeling could be used to:

Calculate the activation energy for the nucleophilic displacement of the fluorine atom by various nucleophiles.

Model the structure of the Meisenheimer intermediate and assess its stability.

Investigate the effect of the ethoxy and amino groups on the electron distribution and reactivity of the aromatic ring.

Simulate the vibrational spectra (e.g., IR) of the molecule and its reaction intermediates to aid in their experimental identification. researchgate.net

Such theoretical studies, when combined with experimental data, can provide a comprehensive understanding of the reaction mechanisms and energetics of transformations involving this compound.

Computational Chemistry and Theoretical Investigations of 3,4 Diethoxy 2 Fluoroaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. These methods provide insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and the distribution of electrons, which collectively determine the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. science.gov For 3,4-diethoxy-2-fluoroaniline, DFT, particularly with hybrid functionals like B3LYP, would be employed to perform geometry optimization and conformational analysis. science.govscience.gov The presence of two ethoxy groups introduces rotational flexibility, leading to multiple possible conformers.

Table 1: Representative Optimized Geometrical Parameters of Aniline (B41778) Derivatives Calculated by DFT (Note: This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations.)

ParameterAniline researchgate.net4-Fluoroaniline researchgate.net2-Fluoroaniline (B146934) pku.edu.cn
C-N Bond Length (Å)1.4031.3981.411
C-F Bond Length (Å)-1.3531.361
N-H Bond Length (Å)1.0131.0121.014
C-C-N Bond Angle (°)120.1120.3122.5
H-N-H Bond Angle (°)112.5112.7112.3

This table is for illustrative purposes and shows the kind of data generated through DFT calculations.

Hartree-Fock (HF) and other ab initio methods, while often more computationally demanding than DFT, provide a foundational understanding of the electronic structure from first principles. The HF method, which does not include electron correlation to the same extent as DFT, is valuable for obtaining initial approximations of the molecular orbitals and electronic properties. researchgate.net For substituted anilines, HF calculations, often used in conjunction with DFT, can help in delineating the effects of electron correlation. science.govresearchgate.net

These methods would be used to calculate the total energy, ionization potential, and electron affinity of this compound. Comparing HF and DFT results for related molecules, such as chloro-fluoroanilines, has demonstrated that DFT methods generally provide better agreement with experimental data for vibrational frequencies and geometric parameters due to the inclusion of electron correlation. science.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgru.nl The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. science.gov

For this compound, the electron-donating amino and ethoxy groups are expected to raise the energy of the HOMO, while the electronegative fluorine atom would influence both the HOMO and LUMO. Computational analysis would reveal the spatial distribution of these orbitals. Typically, in aniline derivatives, the HOMO is localized over the benzene (B151609) ring and the amino group, while the LUMO is distributed over the aromatic ring. researchgate.net The HOMO-LUMO gap would be calculated to assess the molecule's kinetic stability and its propensity for electronic transitions. science.gov

Table 2: Representative HOMO-LUMO Energies and Gaps for Aniline Derivatives (Note: This table is based on data for analogous compounds to illustrate FMO analysis.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Chloro-2-fluoroaniline researchgate.net-5.67-0.794.88
2,6-Dibromo-3-chloro-4-fluoroaniline researchgate.net-6.45-1.984.47
Aniline researchgate.net-5.32-0.344.98

This table is for illustrative purposes and shows the kind of data generated through FMO analysis.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions.

Computational methods, primarily DFT, are used to calculate the harmonic vibrational frequencies of a molecule. mdpi.com For this compound, these calculations would predict the positions of the absorption bands in its FT-IR and FT-Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. bohrium.com

To provide a detailed assignment of the calculated vibrational frequencies, a Potential Energy Distribution (PED) analysis is performed. researchgate.netnih.gov PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands, which can be complex in a molecule with multiple functional groups like this compound. researchgate.net

For instance, a PED analysis would clearly distinguish between the vibrational modes dominated by the stretching of the C-N bond, the wagging of the NH2 group, and the various vibrations of the benzene ring and the ethoxy substituents. This level of detail is essential for a complete understanding of the molecule's vibrational dynamics. researchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides invaluable insight into the electronic environment of atomic nuclei within a molecule. For this compound, the Gauge-Invariant Atomic Orbital (GIAO) method stands as a robust and widely employed quantum chemical approach for calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netresearchgate.net This method is particularly effective as it addresses the issue of gauge-dependence of the magnetic vector potential, ensuring the accuracy of the calculated shielding tensors. science.govscience.gov

The GIAO method is typically implemented within the framework of Density Functional Theory (DFT), often utilizing hybrid functionals such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net The process begins with the optimization of the molecular geometry of this compound to its lowest energy conformation. Following this, the GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding constants for each hydrogen, carbon, and fluorine atom.

The predicted chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ) of the target molecule against the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, using the following equation:

δ = σ_ref - σ_calc

The resulting data provides a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks. For this compound, the predicted chemical shifts would be highly sensitive to the electronic effects of the fluorine, amine, and diethoxy substituents on the benzene ring. For instance, the fluorine atom is expected to exert a significant deshielding effect on adjacent carbon and hydrogen atoms, while the electron-donating nature of the ethoxy and amino groups would lead to increased shielding in their vicinity.

To illustrate the expected output of such a computational study, a hypothetical data table of predicted NMR chemical shifts for this compound is presented below.

Table 1: Hypothetical GIAO-Predicted NMR Chemical Shifts (ppm) for this compound This data is illustrative and not based on published experimental or computational results for this specific molecule.

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹⁹F Shift (ppm)
H (on NH₂) 4.15 C1 (C-N) 135.2 F -125.8
H5 6.78 C2 (C-F) 148.9 (d, J=245 Hz)
H6 6.95 C3 (C-O) 145.3
OCH₂CH₃ (methylene) 4.05 C4 (C-O) 150.1
OCH₂CH₃ (methyl) 1.42 C5 115.4
OCH₂CH₃ (methylene) 4.10 C6 118.2
OCH₂CH₃ (methyl) 1.45 OCH₂CH₃ (methylene) 64.5
OCH₂CH₃ (methyl) 14.8
OCH₂CH₃ (methylene) 64.8

Advanced Computational Techniques

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular interactions, charge distribution, and the stability of a molecule by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net For this compound, NBO analysis provides a detailed picture of the electronic structure beyond the simple Lewis representation, quantifying the stabilizing effects of hyperconjugation. researchgate.net

The analysis involves the transformation of the calculated wave function into a set of localized natural bond orbitals, which correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals. The key aspect of NBO analysis is the examination of the interactions between a filled Lewis-type NBO (donor) and an empty non-Lewis-type NBO (acceptor). The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. dergipark.org.tr A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. ijasret.com

A hypothetical table summarizing key NBO interactions for this compound is presented below to illustrate the expected findings.

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound This data is illustrative and not based on published experimental or computational results for this specific molecule.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (1) N π* (C1-C6) 5.8 n → π*
LP (1) N π* (C2-C3) 3.2 n → π*
LP (2) O (at C3) π* (C2-C3) 2.5 n → π*
LP (2) O (at C4) π* (C5-C6) 2.1 n → π*
LP (1) F σ* (C1-C2) 1.8 n → σ*

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule by visualizing its electrostatic potential on the electron density surface. uni-muenchen.deresearchgate.net The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. jmaterenvironsci.com

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.net Conversely, blue and green colors indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would be instrumental in identifying the most likely sites for chemical reactions. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electron cloud of the aromatic ring, are expected to be regions of negative potential (red/yellow). The amino group, in particular, is likely to be a primary site for electrophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic ring will exhibit positive potential (blue), making them potential sites for nucleophilic interactions. researchgate.net

The insights gained from MEP analysis are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential for forming hydrogen bonds. nih.gov

Topological analyses of the electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), offer a detailed characterization of chemical bonding beyond the traditional orbital-based descriptions. researchgate.netmdpi.com

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. High ELF values indicate regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would visually distinguish the covalent bonds within the aromatic ring, the C-N, C-O, and C-F bonds, as well as the lone pairs on the heteroatoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides a picture of electron localization, with high values indicating regions where electrons are more localized. nih.gov It is particularly useful for identifying the spatial extent of bonding and non-bonding electron pairs.

Reduced Density Gradient (RDG): The RDG analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.com By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished. For this compound, RDG analysis would be crucial for understanding the intramolecular interactions, such as potential weak hydrogen bonds involving the amino group and the ethoxy or fluoro substituents, which can influence the molecule's conformation and stability. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational dynamics and flexibility. taylorfrancis.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its stable conformations and the transitions between them. researchgate.net

For a flexible molecule like this compound, which has rotatable bonds in its ethoxy groups and the amino group, MD simulations are essential for understanding its conformational landscape. lu.se The simulations would reveal the preferred orientations of the ethoxy groups and how their conformations are influenced by interactions with the adjacent fluorine atom and the amino group.

To enhance the sampling of the conformational space and overcome potential energy barriers, advanced techniques such as replica exchange molecular dynamics (REMD) or metadynamics can be employed. taylorfrancis.commdpi.com These methods allow for a more thorough exploration of the conformational space, leading to a more accurate representation of the molecule's dynamic behavior in solution. ucr.edu

The results of MD simulations can provide valuable information on the relative populations of different conformers at a given temperature, which can be crucial for interpreting experimental data and understanding the molecule's biological activity, if any.

Spectroscopic Characterization Methodologies and Data Analysis for 3,4 Diethoxy 2 Fluoroaniline

Advanced Vibrational Spectroscopic Techniques (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and structural features of a molecule.

For a compound like 3,4-Diethoxy-2-fluoroaniline, an FT-IR spectrum would typically be recorded in the 4000–400 cm⁻¹ range using a KBr pellet or as a thin film. The FT-Raman spectrum would be obtained using a near-infrared laser to excite the sample.

The resulting spectra would exhibit characteristic bands corresponding to the vibrations of its specific chemical bonds. Key expected vibrations would include:

N-H Vibrations: The aniline (B41778) -NH₂ group would show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy groups (-OCH₂CH₃) would be observed just below 3000 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

C-O Vibrations: The asymmetric and symmetric stretching of the aryl-ether bonds would produce strong bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-F Vibration: A characteristic C-F stretching band would be expected in the 1200-1350 cm⁻¹ range.

C-N Vibration: The C-N stretching vibration usually appears in the 1250-1380 cm⁻¹ region.

Without experimental data, a specific band assignment table cannot be generated.

To aid in the assignment of experimental bands, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. bohrium.comresearchgate.net The molecular geometry of this compound would be optimized, and its vibrational frequencies would be calculated. The calculated harmonic frequencies are often systematically higher than the experimental ones, so they are typically scaled using an appropriate scaling factor to improve the correlation with the experimental spectrum. bohrium.com This correlation helps in assigning complex vibrations and confirming the proposed molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure by probing the chemical environment of specific nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see:

Aromatic Protons: Two distinct signals in the aromatic region (typically 6.0-7.5 ppm) corresponding to the two protons on the benzene ring. Their splitting patterns (multiplicity) would be influenced by coupling to each other and to the nearby fluorine atom.

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which can exchange with D₂O.

Ethoxy Protons (-OCH₂CH₃): Two sets of signals for the two non-equivalent ethoxy groups. Each would consist of a quartet for the methylene (B1212753) (-OCH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene protons. These would appear in the aliphatic region, likely around 4.0 ppm (quartet) and 1.4 ppm (triplet).

A detailed data table of chemical shifts and coupling constants cannot be created without the actual spectrum.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. For this compound, one would expect:

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbons bonded to the fluorine, nitrogen, and oxygen atoms would have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The C-F bond would also introduce splitting (coupling) in the signal for the carbon attached to it.

Aliphatic Carbons: Four signals corresponding to the two non-equivalent ethoxy groups (two -OCH₂- and two -CH₃ carbons).

Without experimental data, a table of chemical shifts cannot be compiled.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is a powerful confirmation of the presence and electronic environment of the fluorine substituent. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (e.g., HRMS, LC/MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products. For a compound like this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed.

Methodologies like electrospray ionization (ESI) are commonly used for aniline derivatives, as they are effective at generating protonated molecular ions, [M+H]⁺, with minimal initial fragmentation. hnxb.org.cn The analysis is often performed using advanced instruments like a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, which provide high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments. hnxb.org.cnmmu.ac.uk

The molecular ion of this compound (C₁₀H₁₄FNO₂) has a calculated monoisotopic mass of 199.1009 g/mol . In a typical ESI-MS experiment under positive ionization mode, this would be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 200.1082.

The fragmentation of the molecular ion is induced by collision-induced dissociation (CID). The resulting pattern provides valuable information about the molecule's structure. For substituted anilines, fragmentation is often initiated by cleavages related to the substituent groups. nih.govresearchgate.net In the case of this compound, the primary fragmentation pathways would likely involve the ethoxy groups. Common fragmentation includes the neutral loss of ethylene (B1197577) (C₂H₄) from an ethoxy group, which is a characteristic fragmentation for ethoxy-substituted aromatic compounds. Another expected fragmentation is the loss of an ethyl radical (•C₂H₅) followed by the loss of carbon monoxide (CO). The loss of the entire amino group as ammonia (B1221849) (NH₃) is also a common pathway for protonated anilines. hnxb.org.cn

A representative table of plausible high-resolution mass spectrometry fragments for this compound is presented below.

Observed m/z (Theoretical)Elemental CompositionProposed Fragment Structure / Neutral Loss
200.1082[C₁₀H₁₅FNO₂]⁺Molecular Ion [M+H]⁺
172.0769[C₈H₁₁FNO₂]⁺Loss of ethylene (-C₂H₄)
171.0715[C₈H₁₀FNO₂]⁺Loss of an ethyl radical (•C₂H₅)
154.0871[C₈H₁₁FNO]⁺Loss of ethylene and water (-C₂H₄, -H₂O)
143.0558[C₇H₈FNO]⁺Loss of an ethyl radical and carbon monoxide (•C₂H₅, -CO)
126.0507[C₇H₇FO]⁺Loss of an ethoxy radical and ammonia (•OC₂H₅, -NH₃)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties. While specific crystal structure data for this compound is not publicly documented, the process for its determination would follow established protocols for small organic molecules. mdpi.comnih.gov

The initial and most critical step is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as ethanol, methanol, or ethyl acetate/hexane. iucr.org Once suitable crystals are obtained, a single crystal is mounted on a diffractometer.

Data collection is performed using a modern diffractometer, often equipped with a CCD or CMOS detector, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). beilstein-journals.org The crystal is rotated in the X-ray beam, and a large number of diffraction patterns are collected at different orientations. The resulting data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure. The structure is typically solved using direct methods and refined by full-matrix least-squares on F². nih.gov

For aniline derivatives, the crystal packing is often stabilized by hydrogen bonds involving the amino group and intermolecular interactions like π-π stacking. rsc.orgcambridge.org The table below presents a hypothetical but plausible set of crystallographic data for this compound, based on data from similarly substituted aniline and aromatic compounds. cambridge.orgmdpi.com

ParameterHypothetical Value
Empirical formulaC₁₀H₁₄FNO₂
Formula weight199.22 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)10.150
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1028.9
Z (Molecules per unit cell)4
Calculated density (g/cm³)1.287

Structural Modifications and Derivative Synthesis of 3,4 Diethoxy 2 Fluoroaniline for Advanced Applications

Synthesis of Substituted 3,4-Diethoxy-2-fluoroaniline Derivatives

The functional groups of this compound—the aromatic ring, the amino group, and the ethoxy groups—can be selectively modified to produce a library of novel compounds.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent ortho-, para-directing effects of the amino and ethoxy groups. The fluorine atom, while deactivating, also directs ortho- and para-. The positions open for substitution are C-5 and C-6. The combined directing effects of the substituents make the C-6 position the most likely site for electrophilic attack. Potential modifications include nitration, halogenation, and sulfonation, which introduce new functional groups that can be used for further derivatization.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

Reaction Reagent Potential Product
Nitration HNO₃/H₂SO₄ 3,4-Diethoxy-2-fluoro-6-nitroaniline
Bromination Br₂ in CH₃COOH 6-Bromo-3,4-diethoxy-2-fluoroaniline
Chlorination SO₂Cl₂ 6-Chloro-3,4-diethoxy-2-fluoroaniline

The primary amino group is a key site for a variety of chemical transformations. Its nucleophilicity allows for reactions such as acylation, alkylation, and the formation of Schiff bases. Acylation with acyl chlorides or anhydrides yields stable amide derivatives. The amino group can also undergo diazotization when treated with nitrous acid at low temperatures, forming a highly reactive diazonium salt. This intermediate is a cornerstone of synthetic chemistry, enabling the introduction of a wide range of substituents (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

Table 2: Representative Reactions of the Amino Group

Reaction Type Reagent Product Class
Acylation Acetyl chloride N-(3,4-diethoxy-2-fluorophenyl)acetamide
Schiff Base Formation Benzaldehyde (E)-N-benzylidene-3,4-diethoxy-2-fluoroaniline

The two ethoxy groups can be cleaved to reveal the corresponding phenol (B47542) functionalities. This transformation is typically achieved under harsh conditions using strong acids such as hydrogen bromide (HBr) or a Lewis acid like boron tribromide (BBr₃). The resulting 2-fluoro-3,4-dihydroxyaniline is a catechol derivative, a structural motif present in many natural products and pharmacologically active compounds. This dihydroxy derivative can be used for further synthesis, such as the formation of esters, ethers, or coordination complexes with metal ions.

Incorporation into Complex Heterocyclic Systems

This compound is a valuable building block for constructing complex heterocyclic scaffolds that form the core of many functional molecules.

Quinazolines: Quinazoline (B50416) and its derivatives, like quinazolin-4(3H)-ones, are prevalent in medicinal chemistry. nih.gov A common synthetic route involves the reaction of an aniline (B41778) with a 2-acylaminobenzoic acid (which can be cyclized to a benzoxazinone (B8607429) intermediate). nih.gov By reacting this compound with an appropriate benzoxazinone, substituted quinazolinones can be prepared. nih.gov For example, reaction with 2-propyl-4H-3,1-benzoxazin-4-one would yield 3-(3,4-diethoxy-2-fluorophenyl)-2-propylquinazolin-4(3H)-one. These compounds are analogues of biologically active molecules. beilstein-journals.org

Quinolines: The quinoline (B57606) skeleton is another privileged structure in drug discovery. purdue.edu Several classic named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. jptcp.compharmaguideline.com For instance, the Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. Reacting this compound with acetylacetone (B45752) (a 1,3-dicarbonyl) would produce a substituted quinoline, specifically 7,8-diethoxy-6-fluoro-2,4-dimethylquinoline.

Naphthoquinones: Derivatives of 1,4-naphthoquinone (B94277) are known for their diverse biological activities, including anticancer properties. nih.govscielo.br A straightforward method for their synthesis involves the nucleophilic substitution of a halogen on the naphthoquinone ring with an aniline. uwo.ca The reaction of this compound with 2,3-dichloro-1,4-naphthoquinone in the presence of a base would yield 2-chloro-3-((3,4-diethoxy-2-fluorophenyl)amino)-1,4-naphthoquinone. uwo.canih.gov This product can undergo further substitution or cyclization to create more complex polycyclic systems. nih.gov

Benzimidazoles: Benzimidazoles are important heterocyclic compounds with a wide range of pharmaceutical applications. nih.govresearchgate.net The most common synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.net While this compound is not a direct precursor, it can be converted into the necessary o-phenylenediamine intermediate. This is achieved through a two-step sequence: regioselective nitration at the C-6 position, followed by the chemical reduction of the nitro group to a second amino group, yielding 3,4-diethoxy-2-fluoro-1,6-diaminobenzene. This diamine can then be cyclized to form novel, highly substituted benzimidazole (B57391) derivatives. nih.gov

Flavones: Flavones are a class of flavonoids with various reported biological activities. nih.gov Standard synthetic methodologies for flavones, such as the Allan–Robinson reaction or the Auwers synthesis, typically start from substituted 2'-hydroxyacetophenones or 2'-hydroxychalcones. nih.gov The direct incorporation of an aniline like this compound into the flavone (B191248) core is not a conventional or straightforward synthetic route.

Application in the Synthesis of Fluorinated Polymers and Advanced Materials

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. nih.gov While direct polymerization of this compound is not common, it can be chemically modified to create monomers suitable for polymerization.

For example, the aniline can be transformed into a bifunctional monomer. Conversion to the corresponding o-phenylenediamine derivative (as described for benzimidazole synthesis) would create a diamino monomer. This monomer could then undergo polycondensation with a diacyl chloride (e.g., terephthaloyl chloride) to produce a fluorinated polyamide, or with a dianhydride to form a polyimide.

The resulting polymers would be classified as fluorinated aromatic polyamides or polyimides. The presence of the fluorine atom would be expected to increase the polymer's glass transition temperature and improve its resistance to solvents and chemical attack. nih.gov The ethoxy groups would enhance solubility in organic solvents, aiding in material processing. Such polymers could find applications as high-performance films, coatings, or as matrix materials in advanced composites.

Role of 3,4 Diethoxy 2 Fluoroaniline As a Key Synthetic Intermediate in Complex Molecule Synthesis

Strategic Use as a Precursor in Multi-Step Organic Synthesis

Multi-step synthesis is a cornerstone of creating complex molecules, such as active pharmaceutical ingredients (APIs), from simpler, commercially available starting materials. pharmafeatures.com In this context, 3,4-Diethoxy-2-fluoroaniline functions as a highly useful intermediate, primarily due to the reactive amine group and the specific positioning of its substituents, which can direct subsequent chemical transformations.

One of the primary applications of fluoroaniline (B8554772) derivatives is in the synthesis of quinazoline-based structures. nih.govarabjchem.org The quinazoline (B50416) scaffold is a recurring motif in numerous biologically active compounds. arabjchem.orgresearchgate.net The general strategy involves the coupling of a substituted aniline (B41778) with a suitable quinazoline precursor. For instance, this compound can be coupled with a 4-chloro-quinazoline derivative in a nucleophilic aromatic substitution reaction. This reaction is a key step in assembling the final complex molecule, where the aniline derivative provides a significant portion of the final structure.

A representative multi-step synthesis to form a substituted anilinoquinazoline (B1252766) is outlined below. This process is analogous to the synthesis of fluorine-18 (B77423) labeled imaging agents, where fluoroanilines are crucial intermediates. nih.gov

Table 1: Representative Synthetic Sequence for a Diethoxy-fluoroanilino-quinazoline

StepStarting MaterialsReagents and ConditionsIntermediate/ProductPurpose
11,2-Diethoxy-3-fluoro-4-nitrobenzeneReduction Agent (e.g., Fe, SnCl₂, or H₂/Pd)This compound Formation of the key aniline intermediate.
2This compound , 4-Chloro-quinazoline derivativeBase (e.g., K₂CO₃), Solvent (e.g., DMF)Substituted (3,4-Diethoxy-2-fluorophenyl)amino-quinazolineCoupling of the aniline with the heterocyclic core. nih.gov

This step-wise approach highlights the strategic importance of this compound. Its synthesis from the corresponding nitrobenzene (B124822) is a standard reduction, making it readily accessible. The subsequent coupling reaction is efficient and modular, allowing for the creation of a library of related compounds by varying the quinazoline core or the aniline component. nih.govresearchgate.net

Contribution to the Synthesis of Scaffold Structures for Chemical Research

The utility of this compound and its analogs extends to the creation of diverse and complex heterocyclic scaffolds beyond simple quinazolines. These scaffolds form the core structures of new chemical entities investigated in drug discovery and materials science. nih.govuomus.edu.iq The specific substitution pattern of the aniline can influence the final properties of the target molecule, including its biological activity and physicochemical characteristics. researchgate.net

A pertinent example is the synthesis of complex fused heterocyclic systems, such as benzo[e]imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazines. While a direct synthesis using this compound is not cited, the synthesis starting from the structurally related 4-bromo-2-fluoroaniline (B1266173) provides a clear blueprint for how such building blocks are employed. mdpi.com The synthesis involves a sequence of reactions that build the complex tricycle step-by-step upon the initial fluoroaniline framework.

The key steps in such a synthesis are:

Nitration: An initial oxidation/nitration step to introduce a nitro group ortho to the amine, which is a precursor for cyclization. mdpi.com

Imidiazole Ring Formation: Reaction with an appropriate reagent, like 4-methyl-1H-imidazole, to form a new ring. mdpi.com

Reductive Cyclization: Reduction of the nitro group followed by an intramolecular cyclization to form the fused triazine ring system. mdpi.com

This process demonstrates how the initial fluoroaniline is not just a simple reactant but the foundation upon which the final, complex scaffold is constructed. The fluorine and ethoxy groups are carried through the synthesis and become integral parts of the final molecule, influencing its three-dimensional shape and electronic properties.

Table 2: Heterocyclic Scaffolds Derived from Fluoroaniline Precursors

Precursor FamilyResulting ScaffoldSynthetic StrategySignificance
FluoroanilinesAnilinoquinazolinesNucleophilic Aromatic SubstitutionCore of potential EGFR imaging agents and inhibitors. nih.gov
Bromo-fluoroanilinesBenzoimidazotriazinesMulti-step sequence including nitration, imidazole (B134444) formation, and reductive cyclizationPrecursors for phosphodiesterase 2A inhibitors. mdpi.com
FluoroanilinesBenzothiazolesReaction with xanthogenate followed by cyclizationBuilding blocks for PARP enzyme inhibitors. nih.gov
FluoroanilinesPyrrolesPaal-Knorr condensation with 1,4-dicarbonyl compoundsAccess to antitubercular agents. rsc.org

Q & A

Q. What are the optimal synthetic pathways for 3,4-Diethoxy-2-fluoroaniline, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential ethoxylation and fluorination of aniline derivatives. For example, ethoxylation of 2-fluoroaniline via nucleophilic substitution with diethyl sulfate under alkaline conditions yields 3,4-diethoxy intermediates. Fluorination can be achieved using HF-pyridine or KF in polar aprotic solvents. Key intermediates (e.g., 3,4-diethoxy-2-nitrobenzene) should be characterized via 1^1H/13^13C NMR to confirm substitution patterns and HPLC (>95% purity) to validate reaction progress. Reductive amination with Pd/C or Raney Ni is then used to convert nitro groups to amines .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to its structural similarity to halogenated anilines (e.g., 3-Chloro-4-fluoroaniline), handle in a fume hood with nitrile gloves and flame-resistant lab coats. Monitor airborne exposure using OSHA-compliant methods (e.g., NIOSH 2012). Store in amber glass under inert gas to prevent oxidation. Emergency spill protocols should include neutralization with activated carbon and disposal as hazardous halogenated waste .

Q. How can researchers verify the purity and stability of this compound during storage?

  • Methodological Answer : Use GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Monitor for common byproducts like de-ethoxylated or oxidized derivatives. For long-term storage, add stabilizers (e.g., BHT at 0.1% w/w) and conduct quarterly FT-IR analysis to detect amine oxidation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., 19^1919F NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in 19^19F NMR shifts may arise from solvent polarity or intramolecular H-bonding. Compare data in deuterated DMSO vs. CDCl3 to isolate solvent effects. Computational modeling (DFT/B3LYP) can predict shifts and validate experimental observations. For ambiguous cases, use 2D NOESY to confirm spatial proximity between fluorine and ethoxy groups .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings is influenced by the electron-withdrawing fluoro group. DFT studies show that the C-5 position (para to fluorine) is more electrophilic. Optimize conditions using Pd(OAc)₂/XPhos in THF/water (3:1) at 80°C. Monitor reaction progress with LC-MS and isolate products via silica gel chromatography (hexane:EtOAc gradient). Validate regiochemistry via X-ray crystallography .

Q. How does this compound impact enzymatic assays in medicinal chemistry research?

  • Methodological Answer : As a bioisostere for phenolic groups, it modifies pharmacokinetic properties (e.g., logP). Test inhibitory effects on cytochrome P450 isoforms (CYP3A4/2D6) using fluorogenic substrates. For cell-based assays, ensure solubility in DMSO (<0.1% v/v) and confirm membrane permeability via Caco-2 monolayers. Compare IC₅₀ values with non-fluorinated analogs to isolate electronic effects .

Environmental and Analytical Considerations

Q. What advanced analytical techniques are required to detect trace degradation products of this compound in environmental samples?

  • Methodological Answer : Employ LC-QTOF-MS in positive ion mode for high-resolution mass analysis. Solid-phase extraction (C18 cartridges) pre-concentrates samples from aqueous matrices. For halogenated byproducts (e.g., fluoroquinones), use EPA Method 1694 with a detection limit of 0.1 ppb. Validate with isotopically labeled internal standards (e.g., 13^13C₆-3,4-Diethoxy-2-fluoroaniline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.